Mephenoxalone

Muscle Relaxant Efficacy Randomized Controlled Trial

Ideal for preclinical reference, mephenoxalone offers a validated benchmark for muscle relaxant assays and a unique metabolic probe for Phase I/II studies. Its stable racemic form supports advanced crystal engineering and chiral resolution research. Ensure precise experimental outcomes with this well-characterized, research-use-only compound, distinct from longer-acting alternatives.

Molecular Formula C11H13NO4
Molecular Weight 223.22 g/mol
CAS No. 70-07-5
Cat. No. B1676273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMephenoxalone
CAS70-07-5
SynonymsMephenoxalone;  Lenetran Lenetran;  TAB Lenetranat
Molecular FormulaC11H13NO4
Molecular Weight223.22 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1OCC2CNC(=O)O2
InChIInChI=1S/C11H13NO4/c1-14-9-4-2-3-5-10(9)15-7-8-6-12-11(13)16-8/h2-5,8H,6-7H2,1H3,(H,12,13)
InChIKeyZMNSRFNUONFLSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Mephenoxalone (CAS 70-07-5): Centrally Acting Muscle Relaxant and Mild Anxiolytic – Procurement and Differentiation Guide


Mephenoxalone (CAS 70-07-5) is an oxazolidinone-based, centrally acting skeletal muscle relaxant with mild anxiolytic properties [1]. It exerts its therapeutic effects by inhibiting polysynaptic reflex arcs in the spinal cord and subcortical brain levels, thereby reducing muscle spasm without directly affecting skeletal muscle or neuromuscular junctions [2]. Primarily indicated for the symptomatic relief of muscle spasms and anxiety-related muscle tension, it has been used both as a monotherapy and in fixed-dose combinations with analgesics [3].

Mephenoxalone Procurement: Why Generic Substitution with In-Class Muscle Relaxants Is Not Scientifically Justified


Centrally acting skeletal muscle relaxants (SMRs) are a pharmacologically heterogeneous class with divergent mechanisms, pharmacokinetic profiles, and safety signatures [1]. Mephenoxalone is distinguished by its oxazolidinone core structure, dual muscle relaxant and anxiolytic activity, and a clinical evidence base demonstrating equivalent efficacy to tizanidine—an alpha-2 adrenergic agonist—while exhibiting a distinct adverse event profile [2]. Its extensive hepatic metabolism to inactive hydroxylated derivatives, with less than 1% excreted unchanged, further differentiates it from SMRs with active or toxic metabolites [3]. Therefore, substituting mephenoxalone with another SMR, such as methocarbamol, carisoprodol, or chlorzoxazone, cannot be assumed to yield equivalent therapeutic outcomes or safety profiles without direct comparative data, which is largely absent.

Mephenoxalone Quantitative Differentiation: Head-to-Head Efficacy, Pharmacokinetics, and Safety Data Versus Comparators


Efficacy Equivalence to Tizanidine in Acute Muscle Spasm: A Randomized Controlled Trial

In a 7-day randomized, double-blind study of 41 patients with acute painful paravertebral muscle spasms, mephenoxalone demonstrated equivalent efficacy to tizanidine [1]. Muscle spasm severity, measured on a three-item scale, was reduced by 0.90±0.55 points with mephenoxalone compared to 0.95±0.67 points with tizanidine, a difference that was not statistically significant [1].

Muscle Relaxant Efficacy Randomized Controlled Trial

Pharmacokinetic Profile: Rapid Absorption and Short Half-Life for Dose Flexibility

Mephenoxalone exhibits rapid oral absorption, reaching a peak plasma concentration (Cmax) of 8 μg/mL within approximately 1 hour (Tmax) following a single 400 mg oral dose in healthy volunteers [1]. The elimination half-life (t½) is approximately 3 hours [1]. This contrasts with methocarbamol, which has a reported half-life of approximately 1-2 hours but is a prodrug requiring metabolic activation [2].

Pharmacokinetics Bioavailability Metabolism

Extensive Hepatic Metabolism to Inactive Metabolites Reduces Toxic Metabolite Risk

Mephenoxalone undergoes extensive hepatic metabolism, with less than 1% of an orally administered dose excreted unchanged in urine over 24 hours [1]. The primary urinary metabolites are unconjugated hydroxylated derivatives, identified as pharmacologically inactive [1]. This metabolic pathway distinguishes mephenoxalone from carisoprodol, which is a prodrug converted to the active and potentially abusable meprobamate [2].

Metabolism Excretion Safety

Tolerability Profile: Transient Drowsiness Without Treatment Discontinuation

In the direct comparative trial with tizanidine, 4 out of approximately 20 mephenoxalone-treated patients experienced transient, slight drowsiness that did not hinder the treatment effect or lead to discontinuation [1]. In contrast, 1 tizanidine-treated patient discontinued the study due to drug-induced urticaria [1]. The overall adverse event profile was mild to moderate for both drugs [1].

Adverse Events Tolerability Safety

Analgesic Combination Synergy: Enhanced Pain Relief Without Increased Sedation

In a double-blind study of 60 patients with postoperative bone surgery pain, the combination of mephenoxalone (400 mg) and paracetamol (900 mg) administered three times daily for three days resulted in a mean analgesic effect that was slightly better than either drug alone [1]. Importantly, this combination did not induce more sedation or gastrointestinal side effects than either drug administered as monotherapy [1].

Combination Therapy Analgesia Synergy

Mephenoxalone Application Scenarios: Where Quantitative Evidence Supports Its Use Over Alternatives


Acute Painful Musculoskeletal Spasms Where Equivalent Efficacy to Tizanidine Is Required

In clinical or preclinical models of acute muscle spasm, mephenoxalone is a viable alternative to tizanidine based on a direct head-to-head trial demonstrating equivalent reduction in spasm severity (0.90±0.55 vs. 0.95±0.67 points, p>0.05) [1]. Its distinct adverse event profile, characterized by mild, transient drowsiness that does not lead to discontinuation, may make it preferable in patient populations sensitive to alpha-2 agonist side effects [1].

Combination Analgesic Formulations Requiring Additive Pain Relief Without Increased Sedation

Mephenoxalone is particularly suited for fixed-dose combinations with analgesics like paracetamol. Clinical evidence shows that the combination provides slightly better pain relief than either agent alone without potentiating sedation or gastrointestinal side effects [1]. This makes it an attractive candidate for development or procurement of combination products targeting musculoskeletal pain with an anxiety component.

Pharmacokinetic and Metabolism Studies Requiring an SMR with a Clean Metabolic Profile

For research applications involving drug-drug interaction studies or modeling of hepatic clearance, mephenoxalone offers advantages over prodrug SMRs like carisoprodol or methocarbamol. Its extensive metabolism to inactive hydroxylated derivatives, with <1% renal excretion of the parent compound, simplifies interpretation of pharmacokinetic data and reduces confounding from active metabolites [1].

Preclinical Models of Anxiety or Muscle Tension Where a Combined Anxiolytic/Muscle Relaxant Effect Is Desired

Mephenoxalone's dual pharmacology—muscle relaxation via reflex arc inhibition and mild anxiolysis—makes it a unique tool compound for investigating the interplay between muscle tension and anxiety. Its rapid absorption (Tmax ~1h) and short half-life (~3h) support flexible dosing in behavioral pharmacology studies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mephenoxalone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.